5-(5-Methyl-2-thienyl)-5-oxovaleric acid
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Overview
Description
5-(5-Methyl-2-thienyl)-5-oxovaleric acid is an organic compound that features a thienyl group, a ketone, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-thienyl)-5-oxovaleric acid typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 5-methyl-2-thiophene, undergoes bromination to form 5-bromo-2-methylthiophene.
Grignard Reaction: The brominated intermediate reacts with magnesium to form the corresponding Grignard reagent.
Addition to a Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound, such as ethyl oxalyl chloride, to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
5-(5-Methyl-2-thienyl)-5-oxovaleric acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-thienyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-thiopheneboronic acid
- 5-Methyl-2-thiophenecarboxylic acid
- 5-Methyl-2-thienylmethanol
Uniqueness
5-(5-Methyl-2-thienyl)-5-oxovaleric acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7-5-6-9(14-7)8(11)3-2-4-10(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPNXWDPVMFQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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